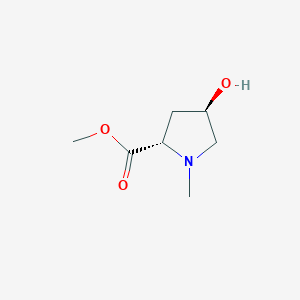

(R)-1-Methyl-4-hydroxy-L-proline Methyl Ester

Overview

Description

Synthesis Analysis

The synthesis of related compounds such as (R)- and (S)-α-(hydroxymethyl)pyroglutamic acid esters from L-proline demonstrates the chemical transformations that can be applied to hydroxy-L-proline derivatives to achieve complex structures (Shinada, Yoshida, & Ohfune, 2009). The preparation of various L-proline and hydroxy-L-proline derivatives has been detailed, showing a broad range of enantioselectivity and chemical functionality that can be achieved through classical synthetic methods (González, Abad, Santano, & Minguillón, 2004).

Molecular Structure Analysis

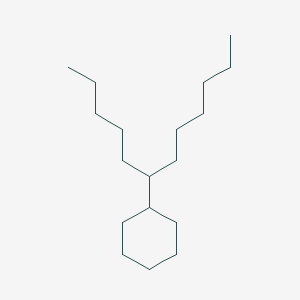

The molecular structure of similar compounds, like the protected derivative of trans-4-hydroxy-L-proline, reveals a twisted conformation of the pyrrolidine ring, highlighting the complex stereochemistry of these molecules (Clegg, Deboves, & Elsegood, 2003). This intricate structure is fundamental to understanding the chemical reactivity and properties of (R)-1-Methyl-4-hydroxy-L-proline methyl ester.

Chemical Reactions and Properties

Chemical transformations of hydroxy-L-proline derivatives showcase the reactivity of these compounds. For example, the conversion of 4-hydroxy-L-proline to its N-nitroso-derivative indicates the susceptibility of these molecules to undergo oxidative nitrosation, providing insights into the chemical properties of (R)-1-Methyl-4-hydroxy-L-proline methyl ester (Fonari, Chumakov, Duca, Ganin, Yavolovskii, Lis, & Simonov, 2006).

Physical Properties Analysis

The synthesis and characterization of polymers derived from hydroxyproline, such as poly(trans-4-hydroxy-l-proline ester), highlight the biodegradable and polycationic nature of these materials. This provides valuable information on the physical properties of related compounds, offering insights into their stability, degradation, and interaction with biological molecules (Lee, Yang, & Huang, 1999).

Scientific Research Applications

Synthesis and Structural Analysis

- Protected Derivatives of trans-4-Hydroxy-L-Proline : The compound acts as a precursor for protected derivatives of trans-4-hydroxy-L-proline. Its structure facilitates the formation of molecular chains through hydrogen bonding, contributing to the understanding of stereochemistry and molecular conformations (Clegg, Deboves, & Elsegood, 2003).

- Optically Active 4-Alkoxyprolinol Ethers : Utilizing the chiral pool of trans-4-hydroxy-L-proline, researchers have synthesized optically active protected 4-hydroxyprolinols, showcasing the application of (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester in creating bioactive compound cores and chiral auxiliary units (Friedemann, Eustergerling, & Nubbemeyer, 2012).

Biomaterials and Biomedical Applications

- Polyamide of Trans-4-hydroxy-L-Proline as Porogen Filler : In the field of biomaterials, the polyamide derived from trans-4-hydroxy-L-proline, which is closely related to (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester, has been used as a hydrophilic pore-generating material in nondegradable acrylic bone cement. This application highlights its potential in improving bone cement fixation and promoting bone ingrowth (Puska, Yli-urpo, Vallittu, & Airola, 2005).

- Bioactive Polymers for Bone Repair : Polyphosphazenes bearing L-proline methyl ester (ProOMe) and 4-hydroxy-l-proline methyl ester (HypOMe) have been synthesized for potential use in bone repair. These compounds demonstrate in vitro bioactivity, with their fibers offering sites for calcium phosphate nucleation, mimicking the role of collagen fibers in bone (Nykänen, Puska, Nykänen, & Ruokolainen, 2013).

Synthetic Chemistry Applications

- Chiral Catalysts from (4R)-Hydroxy-(S)-Proline : Research has been conducted on the synthesis of new chiral catalysts from (4R)-hydroxy-(S)-proline, demonstrating the chemical versatility of compounds related to (R)-1-Methyl-4-hydroxy-L-proline Methyl Ester in asymmetric synthesis and catalysis (Zhang, 2005).

Mechanism of Action

The reaction mechanisms of esters involve nucleophilic acyl substitution of the carbonyl group. In the presence of a nucleophile, such as a hydroxide ion or an amine, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a leaving group and forming a new double bond with oxygen .

Safety and Hazards

Like all chemicals, esters should be handled with care. They can be harmful if swallowed, inhaled, or if they come into contact with the skin . They may also cause eye irritation or damage . It’s important to use appropriate protective equipment when handling esters and to use them in a well-ventilated area .

Future Directions

properties

IUPAC Name |

methyl (2S,4R)-4-hydroxy-1-methylpyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-4-5(9)3-6(8)7(10)11-2/h5-6,9H,3-4H2,1-2H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOHENGSJXRMSW-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

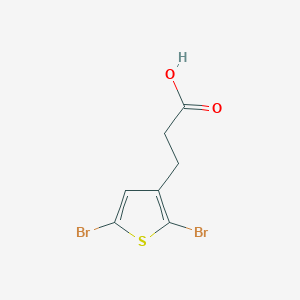

![5-[5-(5-Formylthiophen-2-yl)thiophen-2-yl]thiophene-2-carbaldehyde](/img/structure/B77323.png)